molecular formula C10H11FO4 B14763041 3-Ethoxy-2-fluoro-6-methoxybenzoic acid

3-Ethoxy-2-fluoro-6-methoxybenzoic acid

Cat. No.: B14763041
M. Wt: 214.19 g/mol
InChI Key: WCEQAZLARLMHQF-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzoic acid, featuring ethoxy, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-fluoro-6-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of 2-methoxybenzoic acid, followed by ethoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-6-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Ethoxy-2-fluoro-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance its binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxybenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-6-hydroxybenzoic acid

Uniqueness

3-Ethoxy-2-fluoro-6-methoxybenzoic acid is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both ethoxy and methoxy groups can enhance its solubility and reactivity, while the fluoro group can increase its stability and binding affinity in biological systems.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-ethoxy-2-fluoro-6-methoxybenzoic acid

InChI

InChI=1S/C10H11FO4/c1-3-15-7-5-4-6(14-2)8(9(7)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

WCEQAZLARLMHQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)OC)C(=O)O)F

Origin of Product

United States

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